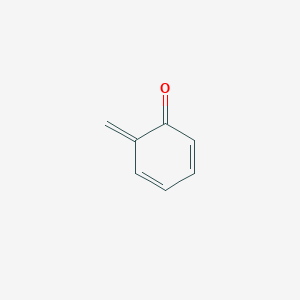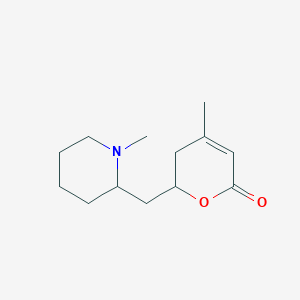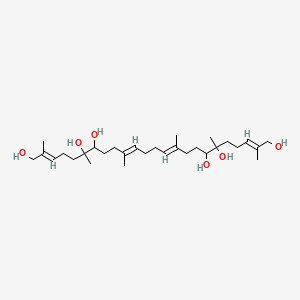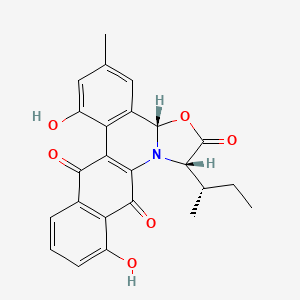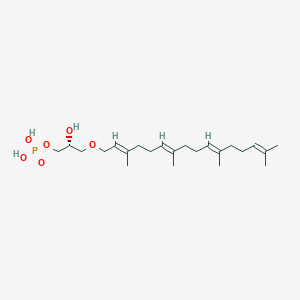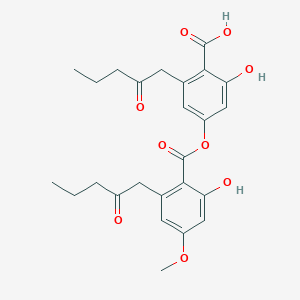
Glomellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glomellic acid is a carbonyl compound.
Scientific Research Applications
Effects on Plant Growth and Agriculture :
- GA3 is known to enhance plant growth and development. It is widely used in agriculture to improve the quality and productivity of various crops. For instance, it has been found effective in promoting germination, increasing leaf area, and enhancing root development in Phaseolus vulgaris seeds (Pereira et al., 2017).
- Research on Citrus spp. suggests that GA applications before flowering can reduce flowering, influencing the crop cycle and yield. However, its effectiveness is dependent on various conditions, including the natural floral induction of trees (Garmendia et al., 2019).
Impact on Animal Physiology :
- Studies on rats indicate that GA3 can have adverse effects on renal and hepatic functions, causing oxidative stress and histopathological changes in the liver and kidneys. This highlights the need for careful consideration of its use and potential impacts on human and animal health (Hussein et al., 2015).
Research on Gibberellic Acid's Role in Stress Response :
- GA3 has been shown to modulate plant responses to various abiotic stresses, such as salt, oxidative, and heat stresses. It is believed to interact with other hormones like salicylic acid, influencing stress responses in plants (Alonso-Ramírez et al., 2009).
Effects on Fertility and Reproductive Health :
- In animal studies, GA3 exposure has been associated with effects on male fertility, suggesting its potential impact on reproductive health (Colombo & Favret, 2004).
Toxicity and Protective Measures :
- GA3 can induce nephrotoxicity and hepatotoxicity, as observed in rats. The co-administration of protective agents like phycocyanin has been studied for its potential to mitigate these effects, showing promising results (Hussein et al., 2015).
Potential in Nanotechnology Applications :
- The development of nanocarrier systems for GA3 based on polymers like poly(γ-glutamic acid) and chitosan demonstrates the potential for innovative applications in agriculture, highlighting the sustained release and enhanced efficiency of GA3 in plant growth (Pereira et al., 2017).
properties
Product Name |
Glomellic acid |
|---|---|
Molecular Formula |
C25H28O9 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-hydroxy-4-[2-hydroxy-4-methoxy-6-(2-oxopentyl)benzoyl]oxy-6-(2-oxopentyl)benzoic acid |
InChI |
InChI=1S/C25H28O9/c1-4-6-16(26)8-14-11-19(13-20(28)22(14)24(30)31)34-25(32)23-15(9-17(27)7-5-2)10-18(33-3)12-21(23)29/h10-13,28-29H,4-9H2,1-3H3,(H,30,31) |
InChI Key |
QZZMDINWSWWNKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CC(=O)CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



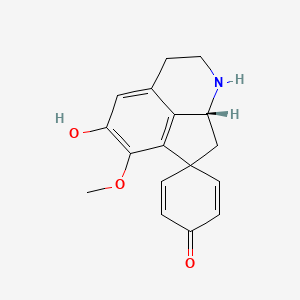
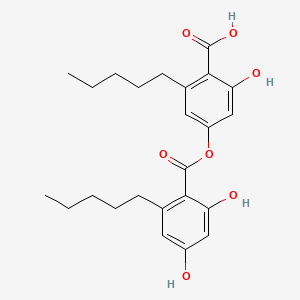
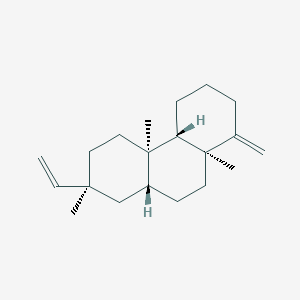
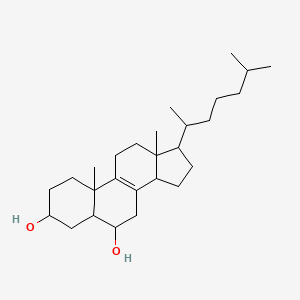
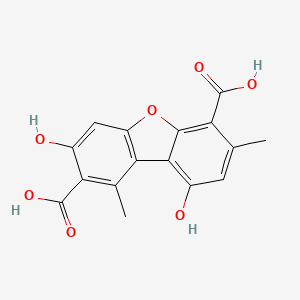
![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
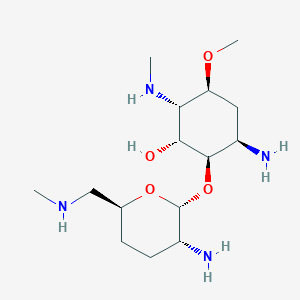
![(4R,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1253003.png)
